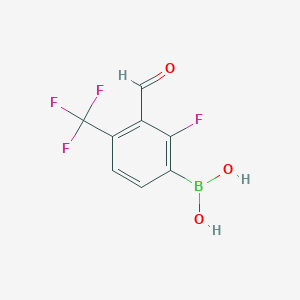

2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid

CAS No.: 1451393-07-9

Cat. No.: VC2937346

Molecular Formula: C8H5BF4O3

Molecular Weight: 235.93 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1451393-07-9 |

|---|---|

| Molecular Formula | C8H5BF4O3 |

| Molecular Weight | 235.93 g/mol |

| IUPAC Name | [2-fluoro-3-formyl-4-(trifluoromethyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C8H5BF4O3/c10-7-4(3-14)5(8(11,12)13)1-2-6(7)9(15)16/h1-3,15-16H |

| Standard InChI Key | XAJUAAWSBUIORP-UHFFFAOYSA-N |

| SMILES | B(C1=C(C(=C(C=C1)C(F)(F)F)C=O)F)(O)O |

| Canonical SMILES | B(C1=C(C(=C(C=C1)C(F)(F)F)C=O)F)(O)O |

Introduction

2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid is a complex organic compound with the molecular formula C8H5BF4O3. It is a type of phenylboronic acid, which is widely used in organic synthesis due to its versatility in forming covalent bonds with various functional groups. This compound is particularly notable for its trifluoromethyl and formyl groups, which impart unique chemical properties and reactivity.

Chemical Reactivity

Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in various applications, including chemical synthesis and sensing technologies. The presence of a formyl group (-CHO) and a trifluoromethyl group (-CF3) in this compound can enhance its reactivity and stability in certain reactions.

Synthesis Methods

The synthesis of boronic acids typically involves the reaction of an aryl halide with a boron source, such as triethyl borate, followed by hydrolysis to form the boronic acid. For compounds with specific substituents like the trifluoromethyl group, additional steps may be required to introduce these functionalities.

Applications in Organic Synthesis

Boronic acids are crucial intermediates in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds. The unique substituents in 2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid could provide advantages in terms of reactivity and selectivity in these reactions.

Comparison with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| 2-Fluoro-3-formyl-4-(trifluoromethyl)phenylboronic acid | C8H5BF4O3 | 235.93 | 1451393-07-9 |

| 4-Fluoro-3-(trifluoromethyl)benzeneboronic acid | C7H5BF4O2 | 207.92 | 182344-23-6 |

| 5-Trifluoromethyl-2-formylphenylboronic acid | C8H5BF3O3 | 223.93 | Not specified |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume